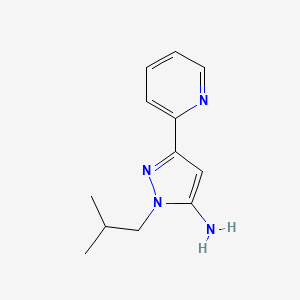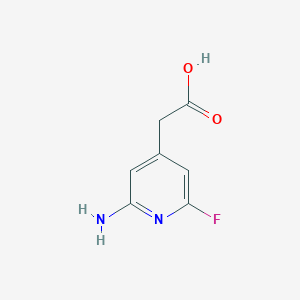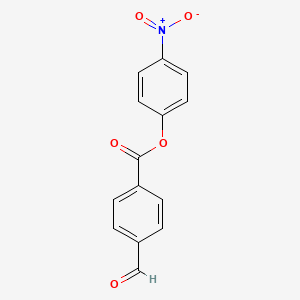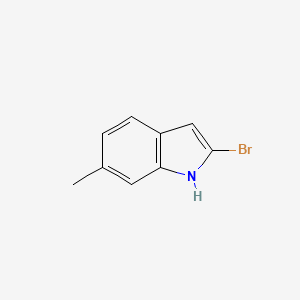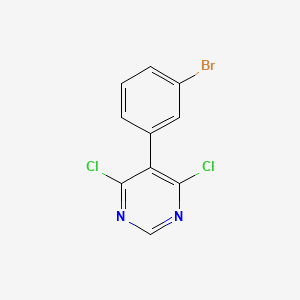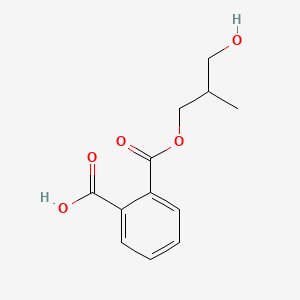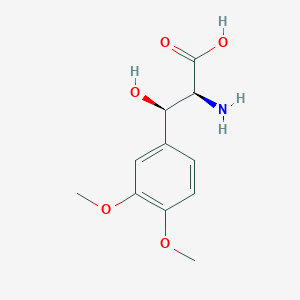
m,p-O-Dimethyl-L-threo-droxidopa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m,p-O-Dimethyl-L-threo-droxidopa is a synthetic compound with the molecular formula C11H15NO5 and a molecular weight of 241.24 g/mol . It is a derivative of droxidopa, a medication used to treat symptomatic neurogenic orthostatic hypotension . This compound is primarily used in scientific research and is not intended for therapeutic or commercial applications .
Preparation Methods
The synthesis of m,p-O-Dimethyl-L-threo-droxidopa involves several steps, including the methylation of droxidopa. The reaction conditions typically require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield.
Chemical Reactions Analysis
m,p-O-Dimethyl-L-threo-droxidopa undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or amino groups are replaced with other substituents using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
m,p-O-Dimethyl-L-threo-droxidopa has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action, particularly in relation to its parent compound, droxidopa.
Industry: It is used in the development of new materials and chemical processes, serving as a model compound for studying reaction mechanisms and kinetics
Mechanism of Action
The mechanism of action of m,p-O-Dimethyl-L-threo-droxidopa involves its conversion to active metabolites in the body. It crosses the blood-brain barrier and is decarboxylated by L-aromatic-amino-acid decarboxylase to form norepinephrine . Norepinephrine acts on alpha-adrenergic receptors as a vasoconstrictor and on beta-adrenergic receptors as a heart stimulator and artery dilator . This dual action helps regulate blood pressure and improve symptoms of neurogenic orthostatic hypotension.
Comparison with Similar Compounds
m,p-O-Dimethyl-L-threo-droxidopa is compared with other similar compounds, such as:
Droxidopa: The parent compound, used to treat neurogenic orthostatic hypotension.
L-threo-dihydroxyphenylserine: Another derivative with similar pharmacological properties.
Methoxylated dihydroxyphenylserine: A related compound with different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific methylation pattern, which may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Properties
Molecular Formula |
C11H15NO5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10+/m0/s1 |
InChI Key |
ZKPVWZDNDNCTBB-VHSXEESVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]([C@@H](C(=O)O)N)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


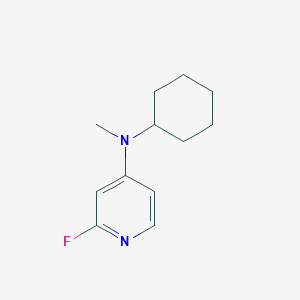
![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)

![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)
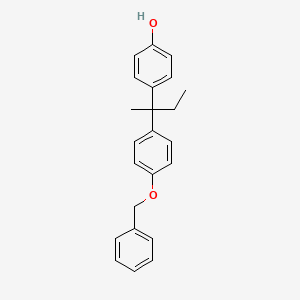
![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)

